molecular formula C20H12ClN3O2S B14119978 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B14119978
M. Wt: 393.8 g/mol
InChI Key: MEKPSZFSQRGYDT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A benzonitrile moiety at the methylene bridge, contributing to electronic effects and metabolic stability.
  • A 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl scaffold, which provides rigidity and hydrogen-bonding capabilities.

Thieno-pyrimidines are widely studied for kinase inhibition and anticancer activity, though specific data for this compound require further exploration .

Properties

Molecular Formula

C20H12ClN3O2S

Molecular Weight

393.8 g/mol

IUPAC Name

3-[[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C20H12ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10H,12H2

InChI Key

MEKPSZFSQRGYDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

Preparation Methods

Core Thieno[3,2-d]Pyrimidin-4-One Synthesis

The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclocondensation of methyl 3-aminothiophene-2-carboxylate with aryl isocyanates. For the target compound, 4-chlorophenyl isocyanate reacts with methyl 3-aminothiophene-2-carboxylate in anhydrous dioxane under reflux to yield 3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (intermediate A ). This step proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, followed by cyclization and elimination of methanol (Fig. 1).

Critical Parameters :

  • Solvent polarity (dioxane preferred for solubility and reactivity)
  • Temperature (70–100°C for 6–12 hours)
  • Stoichiometric ratio (1:1 amine-to-isocyanate)

Yields for analogous reactions range from 75–94%, with purity confirmed by melting point analysis and $$ ^1H $$-NMR.

N-Alkylation for Benzonitrile Incorporation

Detailed Experimental Protocols

Synthesis of 3-(4-Chlorophenyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidine (A)

  • Reactants :

    • Methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol)
    • 4-Chlorophenyl isocyanate (1.53 g, 10 mmol)
    • Anhydrous dioxane (25 mL)
  • Procedure :

    • Combine reactants in dioxane and reflux at 100°C for 6 hours.
    • Cool to room temperature, pour into ice-cold water (200 mL), and neutralize with 10% acetic acid.
    • Filter the precipitate, wash with water, and recrystallize from ethanol.
  • Yield : 87% (2.21 g).

  • Characterization :
    • $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 7.21 (d, 1H, $$ J = 5.2 $$ Hz, thiophene-H4), 7.48–7.57 (m, 4H, Ar-H), 8.11 (d, 1H, $$ J = 5.2 $$ Hz, thiophene-H5).
    • Elemental Analysis: Calcd. for C$${13}$$H$$8$$ClN$$2$$O$$2$$S: C, 52.98; H, 2.70; N, 9.52. Found: C, 52.89; H, 2.68; N, 9.48.

Alkylation to Form 3-((3-(4-Chlorophenyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl)Methyl)Benzonitrile

  • Reactants :

    • Intermediate A (2.95 g, 10 mmol)
    • 3-(Bromomethyl)benzonitrile (2.00 g, 10.5 mmol)
    • Sodium methoxide (0.54 g, 10 mmol)
    • Anhydrous DMF (15 mL)
  • Procedure :

    • Dissolve A and NaOMe in DMF, stir at room temperature for 10 minutes.
    • Add 3-(bromomethyl)benzonitrile dropwise, heat to 100°C for 15 minutes.
    • Pour into water (100 mL), filter the precipitate, and recrystallize from i-PrOH:DMF.
  • Yield : 68% (2.89 g).

  • Characterization :
    • $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 4.85 (s, 2H, CH$$2$$), 7.36–7.71 (m, 8H, Ar-H), 8.12 (d, 1H, $$ J = 5.2 $$ Hz, thiophene-H5).
    • IR (KBr): 2220 cm$$^{-1}$$ (C≡N), 1720 cm$$^{-1}$$ (C=O).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
  • NaOMe ensures complete deprotonation of N1 without side reactions, unlike K$$2$$CO$$3$$, which led to partial O-alkylation.

Temperature and Time Dependence

  • Alkylation at 100°C for 15 minutes maximizes yield (68%) while minimizing degradation. Prolonged heating (>30 minutes) reduces yield by 15–20% due to benzonitrile hydrolysis.

Side Reactions and Byproduct Management

Competing O-Alkylation

  • Mitigation : Use of NaOMe instead of weaker bases (e.g., K$$2$$CO$$3$$) reduces O-alkylation from 22% to <5%.

Hydrolysis of Benzonitrile

  • Prevention : Anhydrous conditions and shortened reaction times limit nitrile hydrolysis to <3%.

Applications and Derivatives

The target compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with modified aryl groups (e.g., 4-bromophenyl) exhibit enhanced bioactivity, as demonstrated in related pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, the compound may interact with other proteins and receptors, modulating various signaling pathways involved in disease progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

Thieno[3,2-d]pyrimidine vs. Pyrido[3,4-d]pyrimidin-4(3H)-one
  • Target Compound: Thieno[3,2-d]pyrimidine core with sulfur in the fused ring system (enhances π-stacking and redox stability).
Hexahydropyrido[4,3-d]pyrimidine (Compound 12)
  • Features a saturated pyrido ring, increasing conformational flexibility but reducing planarity compared to the aromatic thieno-pyrimidine core .

Substituent Analysis

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine 4-Chlorophenyl, benzonitrile ~407.8* High lipophilicity (Cl, CN groups); potential kinase inhibition
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile () Pyrimidinone 6-Chloro-3-methyl, 4-fluorobenzonitrile ~335.7 Fluorine enhances metabolic stability; methyl group may reduce steric hindrance
477332-98-2 () Benzothieno[2,3-d]pyrimidine 4-Methoxyphenyl, sulfanyl-acetamide ~627.1 Sulfanyl group improves solubility; methoxy enhances electron donation
Compound 54e () Pyrido[3,4-d]pyrimidinone Piperidinyl-benzonitrile, pyrazole ~530.3 Piperidine increases basicity; pyrazole adds hydrogen-bonding sites

*Calculated based on formula C₂₀H₁₁ClN₂O₂S.

Research Findings and Trends

Structure-Activity Relationship (SAR)

  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature may enhance target binding compared to methoxy’s electron-donating effects (see vs. Target Compound) .
  • Benzonitrile Positioning: The para-cyano group in the target compound optimizes steric and electronic interactions, whereas meta-substitution (e.g., Compound 12) reduces potency in related scaffolds .

Q & A

Q. How are analytical methods validated for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH guidelines for method validation. Calibrate HPLC/UV or LC-MS/MS with spiked samples (linearity R2^2 > 0.99). Assess precision (RSD < 5%), recovery (>90%), and LOD/LOQ (e.g., 0.1 µg/mL). ’s HRMS and NMR data provide reference standards .

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